5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol - 2552798-14-6

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Catalog Number: EVT-3162763
CAS Number: 2552798-14-6
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, also known as O-1918, is a synthetic compound classified as an abnormal cannabidiol (Abn-CBD) analogue. [] It has emerged as a valuable tool in scientific research, particularly in studying the endocannabinoid system and its impact on various physiological processes. Notably, O-1918 exhibits affinity for non-CB1 cannabinoid receptors, distinguishing it from traditional cannabinoids like THC, which primarily target the CB1 receptor. This selectivity makes O-1918 a powerful tool for dissecting the complexities of the endocannabinoid system and exploring the therapeutic potential of targeting specific cannabinoid receptors.

Synthesis Analysis

While the provided literature does not delve into the detailed synthesis process of O-1918, it is classified as a synthetic analogue of abnormal cannabidiol (Abn-CBD). [] This suggests that its synthesis likely involves modifications to the Abn-CBD molecule, potentially through chemical reactions targeting specific functional groups to achieve the desired structural alterations and ultimately yield O-1918.

Mechanism of Action

O-1918's mechanism of action primarily revolves around its interaction with non-CB1 cannabinoid receptors. [] Unlike traditional cannabinoids that primarily bind to the CB1 receptor, O-1918 exhibits selectivity for other, less characterized cannabinoid receptors. This unique binding profile enables researchers to investigate the roles of these less understood receptors in various physiological processes, such as blood pressure regulation, neuroprotection, and immune cell function. [, , ]

Applications
  • Cardiovascular Research: O-1918 has been studied for its role in blood pressure regulation. Studies have shown that it can induce delayed hypotension in anesthetized rats, suggesting a potential role in modulating vascular tone and blood pressure. This effect is attributed to its interaction with non-CB1 cannabinoid receptors in the vasculature. [, ] Further research in this area could contribute to developing novel therapeutic strategies for hypertension and other cardiovascular disorders.

  • Neuroprotection: O-1918 exhibits neuroprotective properties in models of excitotoxic brain injury. [] Research indicates it can reduce neuronal damage and microglial cell accumulation in the hippocampus, a brain region crucial for learning and memory. These effects appear to be mediated through the activation of abn-CBD-sensitive receptors on microglial cells, highlighting a potential role for O-1918 in modulating neuroinflammation and promoting neuronal survival after brain injury.

  • Immune Modulation: O-1918 has demonstrated an ability to inhibit human neutrophil chemotaxis, a key process in the inflammatory response. [] This suggests it may possess anti-inflammatory properties and could be a valuable tool for studying the role of the endocannabinoid system in regulating immune cell trafficking and inflammation.

Abnormal cannabidiol (Abn-CBD)

Compound Description: Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid and agonist of the GPR18 receptor. It has been shown to lower blood pressure when administered systemically and is being investigated for its potential role in central blood pressure control. []

Relevance: Abn-CBD shares a highly similar structure to 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol. Both compounds possess a terpenoid moiety linked to a resorcinol ring. The key difference lies in the alkyl substituent at the 5- position of the resorcinol ring, with Abn-CBD having a pentyl group while the target compound has an ethyl group. This structural similarity suggests that both compounds may interact with similar biological targets, potentially explaining their shared ability to lower blood pressure. []

O-1918

Compound Description: O-1918 (1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene) is a synthetic compound shown to antagonize the vasodilatory and hypotensive effects of anandamide via non-CB1 cannabinoid vascular receptors. [, , ]

Relevance: O-1918 exhibits significant structural similarity to 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol. Both molecules feature a terpenoid group attached to a benzene ring. The primary distinction lies in the substitutions on the aromatic ring. O-1918 has two methoxy groups and a methyl group, whereas the target compound possesses two hydroxyl groups and an ethyl group. Despite these differences, the shared terpenoid-benzene scaffold suggests potential overlap in their biological targets. []

Cannabidiol (CBD)

Compound Description: Cannabidiol (CBD) is a major non-psychoactive phytocannabinoid found in Cannabis sativa. It exhibits various pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. []

Relevance: Although not explicitly stated in the provided abstracts, cannabidiol (CBD) is structurally similar to 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol. Both compounds belong to the class of cannabinoids and share the characteristic terpenoid-phenol structure. This structural similarity, along with their shared ability to interact with the endocannabinoid system, suggests that CBD could provide insights into the biological activity of the target compound. []

trans-4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-methyl-1,3-benzenediol (O-1602)

Compound Description: O-1602 is an analog of abnormal-cannabidiol (Abn-CBD) that inhibits human neutrophil migration. []

Relevance: O-1602 is closely related to 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, differing only in the length of the alkyl chain at the 5-position of the resorcinol ring. O-1602 has a methyl group at this position, while the target compound has an ethyl group. This minor structural difference suggests that both compounds may have similar pharmacological profiles and could potentially target the same receptors or signaling pathways involved in modulating cell migration. []

2-Arachidonoylglycerol (2-AG)

Compound Description: 2-Arachidonoylglycerol (2-AG) is an endogenous cannabinoid that plays a crucial role in neuroprotection after brain injuries. It exhibits its effects by interacting with cannabinoid receptors, particularly CB1 and CB2 receptors, and potentially via abnormal-cannabidiol (abn-CBD)-sensitive receptors on microglial cells. []

Relevance: While not structurally analogous to 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, 2-AG is included due to its shared involvement with abn-CBD-sensitive receptors. The research suggests that 2-AG might exert its neuroprotective effects through these receptors, highlighting a potential point of connection with the signaling pathways affected by the target compound. []

Properties

CAS Number

2552798-14-6

Product Name

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

IUPAC Name

5-ethyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3/t14-,15+/m0/s1

InChI Key

YURJBXYTSFIOOT-LSDHHAIUSA-N

SMILES

CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Canonical SMILES

CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.